N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide
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Overview
Description
N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide is a chemical compound with potential interest in various fields of chemistry and pharmacology. However, specific studies directly addressing this compound are limited, and the information provided here is based on closely related compounds to infer potential characteristics and behaviors.
Synthesis Analysis
The synthesis of related benzamide derivatives often involves acylation reactions, where aminophenol precursors are reacted with acyl chlorides in suitable solvents, such as tetrahydrofuran (THF). For instance, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide was achieved through the acylation of 3-aminophenol with 4-methoxybenzoylchloride, characterized by NMR and elemental analysis (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of benzamide derivatives can be studied through X-ray diffraction and density functional theory (DFT) calculations. These studies reveal the influence of dimerization and crystal packing on molecular geometry, particularly on bond lengths, angles, and dihedral angles, affecting the rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
Benzamide compounds participate in various chemical reactions, highlighting their reactivity and potential for further chemical modification. For example, annulation reactions catalyzed by Cp*Rh(III) have been developed to form quinazolin-4(3H)-one derivatives from N-methoxybenzamide and bisoxazol-5-one, demonstrating the versatility of benzamide derivatives in synthetic chemistry (Xiong et al., 2018).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. The herringbone array of hydrogen-bonded ribbons in 2-ethoxybenzamide, for example, demonstrates the impact of molecular structure on the solid-state arrangement and physical properties (Pagola & Stephens, 2009).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-22-15-8-6-5-7-14(15)18-17(19)13-10-9-12(20-2)11-16(13)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBUIJNKPKQOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353504 |
Source
|
Record name | N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide | |
CAS RN |
5663-10-5 |
Source
|
Record name | N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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